8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused to a quinoline core, makes it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with 2-chloroquinoline under basic conditions to yield the desired pyrazoloquinoline structure. The reaction is usually carried out in a solvent such as tetrahydrofuran, with the addition of a base like potassium carbonate to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 8-formyl-5-[(3-formylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline.
Reduction: Formation of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-1,2-dihydro-5H-pyrazolo[4,3-c]quinoline.
Substitution: Formation of 8-methoxy-5-[(3-nitrophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline.
Scientific Research Applications
8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound may also interact with cellular pathways involved in signal transduction, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[3,4-b]quinoline
- 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-d]quinoline
Uniqueness
The unique structure of 8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline, particularly the position of the methoxy groups and the specific fusion of the pyrazole and quinoline rings, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-5-[(3-methoxyphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-29-19-10-6-7-17(13-19)15-28-16-22-24(18-8-4-3-5-9-18)26-27-25(22)21-14-20(30-2)11-12-23(21)28/h3-14,16H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPXWCMNFSRGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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